1,2,3,5-Tetramethylcyclohexane

Thermophysical Properties Separation Science Process Engineering

1,2,3,5-Tetramethylcyclohexane (CAS 3726-36-1) is a saturated C10 hydrocarbon belonging to the methyl-substituted cyclohexane class, characterized by a six-membered ring with four methyl substituents at the 1, 2, 3, and 5 positions. It is a colorless liquid at ambient conditions with a molecular weight of 140.27 g/mol and is commercially available with a typical purity of ≥95%.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 3726-36-1
Cat. No. B14167328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetramethylcyclohexane
CAS3726-36-1
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C1)C)C)C
InChIInChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3
InChIKeyHLPYGMSCWOQRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetramethylcyclohexane (CAS 3726-36-1): Core Identity and Structural Profile for Scientific Procurement


1,2,3,5-Tetramethylcyclohexane (CAS 3726-36-1) is a saturated C10 hydrocarbon belonging to the methyl-substituted cyclohexane class, characterized by a six-membered ring with four methyl substituents at the 1, 2, 3, and 5 positions [1]. It is a colorless liquid at ambient conditions with a molecular weight of 140.27 g/mol [2] and is commercially available with a typical purity of ≥95% . The compound contains two chiral centers (C2 and C5), leading to stereoisomerism that influences its physical behavior and analytical identification [3].

Specified 1,2,3,5-regioisomer for targeted studies
Two stereogenic centers define isomer profile
Liquid physical state supports direct handling
Standard research-grade purity for procurement

Why 1,2,3,5-Tetramethylcyclohexane Cannot Be Casually Substituted with In-Class Analogs


Among the regioisomeric tetramethylcyclohexanes, the specific 1,2,3,5-substitution pattern imparts distinct physicochemical and safety properties that preclude direct interchangeability. Even when molecular formula and nominal boiling point ranges overlap, differences in methyl group placement lead to measurable deviations in flash point, density, and stereochemical complexity that affect handling, analytical identification, and regulatory classification [1][2]. The following quantitative evidence delineates where 1,2,3,5-Tetramethylcyclohexane diverges from its closest structural analogs, enabling informed procurement decisions.

Boiling point shift

Regioisomeric placement alters boiling point, impacting distillation-based purification.

Flash point classification

Flash point may differ from isomeric analogs, potentially affecting storage and handling protocols.

Density deviation

Variation in liquid density influences volumetric formulation and blending calculations.

Stereochemical mismatch

Fewer chiral centers (2 vs. 4) compared to some isomers affect chromatographic resolution and batch consistency.

1,2,3,5-Tetramethylcyclohexane: Differentiated Evidence vs. Closest Analogs for Procurement


Boiling Point Comparison: 1,2,3,5-TMCH vs. 1,1,3,3-TMCH

1,2,3,5-Tetramethylcyclohexane exhibits a boiling point of 160.4 °C at 760 mmHg [1]. In contrast, the regioisomer 1,1,3,3-tetramethylcyclohexane has a boiling point of approximately 151.3 °C at 760 mmHg . This ~9 °C difference is significant for distillation-based purification and for predicting behavior in vapor-phase processes.

Boiling Point
Reported
160.4 °C vs. 151.3 °C (Δ +9.1 °C)
Supports fractional distillation separation from 1,1,3,3-isomer.
At 760 mmHg; cross-study comparable.
Thermophysical Properties Separation Science Process Engineering

Flash Point Differentiation: 1,2,3,5-TMCH vs. 1,1,3,3-TMCH

The flash point of 1,2,3,5-Tetramethylcyclohexane is reported as 40.5 °C [1]. The comparator 1,1,3,3-tetramethylcyclohexane has a lower flash point of approximately 35.7 °C . This ~4.8 °C difference places the 1,2,3,5 isomer in a different flammability hazard category under certain classification schemes.

Flash Point
Reported
40.5 °C vs. 35.7 °C (Δ +4.8 °C)
May influence storage classification relative to 1,1,3,3-isomer.
Closed cup method; single-source estimate.
Safety Flammability Storage

Density Variation: 1,2,3,5-TMCH vs. 1,1,3,3-TMCH

The density of 1,2,3,5-Tetramethylcyclohexane is 0.752 g/cm³ [1], while 1,1,3,3-tetramethylcyclohexane has a density of 0.765 g/cm³ . This 1.7% difference in mass per unit volume is measurable and can impact volumetric dosing and blending calculations.

Density
Reported
0.752 vs. 0.765 g/cm³ (Δ -0.013 g/cm³)
Volumetric dosing and blend calculations require adjustment.
At ambient temperature.
Physical Property Formulation Density

Stereochemical Complexity: Chiral Center Count Differentiation

1,2,3,5-Tetramethylcyclohexane contains exactly two chiral centers (C2 and C5) [1], leading to four possible stereoisomers. In contrast, isomers such as 1,2,3,4-tetramethylcyclohexane possess four chiral centers (C1, C2, C3, C4) [2], yielding up to 16 stereoisomers. This difference directly impacts the complexity of analytical separations and the potential for stereoisomeric impurity.

Chiral Centers
Class-level
2 chiral centers (max 4 isomers) vs. 4 (max 16) in 1,2,3,4-TMCH
Simplifies chromatographic method development for isomer purity.
Based on structural analysis (RDKit); class-level inference.
Analytical Chemistry Chromatography Stereochemistry

1,2,3,5-Tetramethylcyclohexane: Validated Application Scenarios Based on Evidence


Distillation-Based Purification of Tetramethylcyclohexane Isomer Mixtures

The ~9 °C boiling point differential relative to 1,1,3,3-tetramethylcyclohexane [1] enables effective separation via fractional distillation. This is particularly relevant for laboratories or production facilities that receive mixed isomer streams and require enriched 1,2,3,5 isomer for subsequent synthetic or formulation steps.

Formulation of Solvent Blends with Controlled Volumetric Density

The distinct density of 0.752 g/cm³ versus 0.765 g/cm³ for 1,1,3,3-TMCH [2] allows formulators to adjust blend density without altering solvent polarity. This is useful in specialty coatings or extraction processes where mass-to-volume ratios are critical.

Safety-Conscious Chemical Handling and Storage

The higher flash point of 40.5 °C (compared to 35.7 °C for 1,1,3,3-TMCH) [3] provides a margin of safety in environments where temperature control is imprecise. This may influence procurement decisions for facilities with limited fire-suppression infrastructure.

Chromatographic Method Development for Isomer Resolution

The reduced stereochemical complexity (2 chiral centers vs. 4 in 1,2,3,4-TMCH) [4][5] simplifies the development of GC or HPLC methods for isomer purity analysis. This makes 1,2,3,5-TMCH a more tractable compound for routine quality control in research settings.

Application
Selection Property
Validation Focus
Isomer separation via distillation
Boiling point differential
Fractional distillation efficiency
Solvent blend formulation
Density variation
Volumetric dosing accuracy
Flammability-conscious handling
Flash point classification
Storage classification compliance
Isomer purity analysis
Stereochemical complexity
Chromatographic resolution

Technical Documentation Hub

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